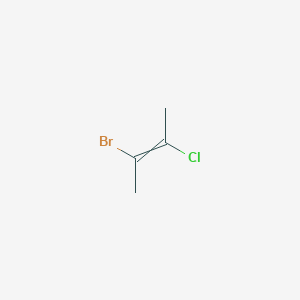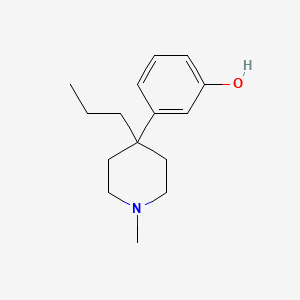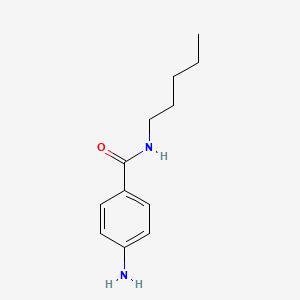
4-Amino-N-pentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-pentylbenzamide is an organic compound with the molecular formula C12H18N2O It is a derivative of benzamide, where the amide group is substituted with an amino group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-pentylbenzamide typically involves the condensation of 4-aminobenzoic acid with pentylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to promote the reaction .
Industrial Production Methods
For industrial production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-pentylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Amino-N-pentylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stability and color properties
Mechanism of Action
The mechanism of action of 4-Amino-N-pentylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: Lacks the pentyl chain, making it less hydrophobic.
N-pentylbenzamide: Lacks the amino group, reducing its reactivity.
4-Amino-N-methylbenzamide: Contains a methyl group instead of a pentyl chain, affecting its solubility and reactivity
Uniqueness
4-Amino-N-pentylbenzamide is unique due to the presence of both the amino group and the pentyl chain, which confer distinct chemical and physical properties. The amino group enhances its reactivity, while the pentyl chain increases its hydrophobicity, making it suitable for applications in both aqueous and organic environments .
Properties
CAS No. |
85592-76-3 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-amino-N-pentylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3,(H,14,15) |
InChI Key |
XZGYRURAYYNRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


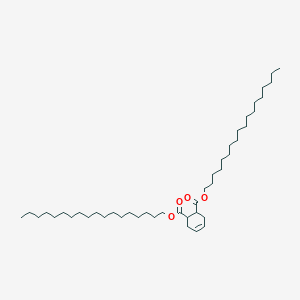

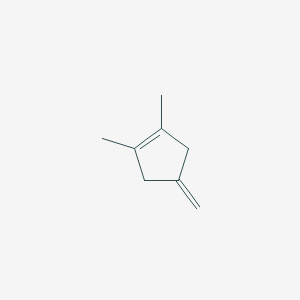
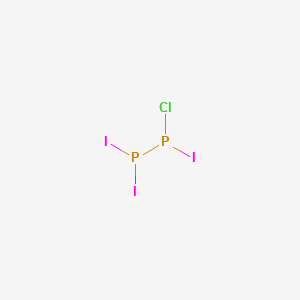
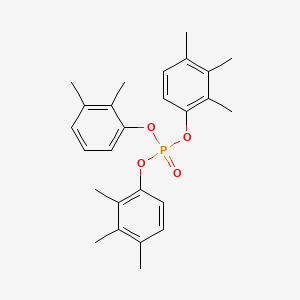
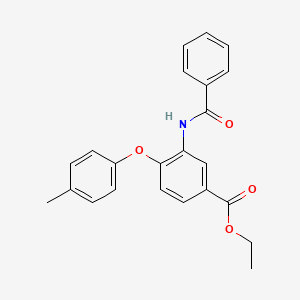

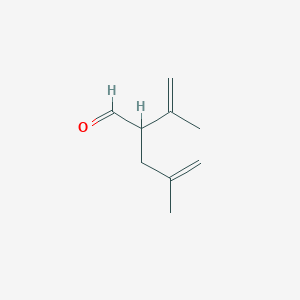

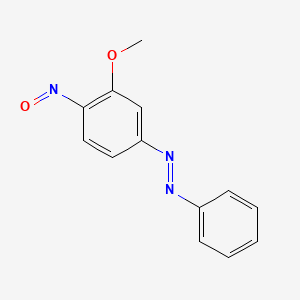
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)

